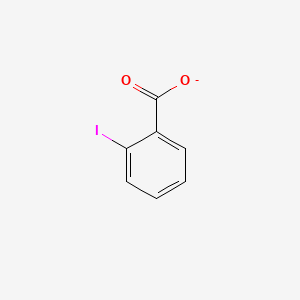

2-Iodobenzoate

描述

Structure

3D Structure

属性

CAS 编号 |

16887-77-7 |

|---|---|

分子式 |

C7H4IO2- |

分子量 |

247.01 g/mol |

IUPAC 名称 |

2-iodobenzoate |

InChI |

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 |

InChI 键 |

CJNZAXGUTKBIHP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])I |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])I |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-iodobenzoic acid from anthranilic acid, a common transformation in organic chemistry with applications in the synthesis of various pharmaceutical and chemical intermediates. The primary method detailed is the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by substitution with iodide.

Reaction Overview

Quantitative Data Summary

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 2-iodobenzoic acid from anthranilic acid. This allows for a comparative analysis of different reaction scales and reported yields.

| Parameter | Protocol 1[1] | Protocol 2[6] | Protocol 3[7] | Protocol 4[8] |

| Anthranilic Acid | 1.00 g | 137 mg (1 mmol) | 3.0 g (21.8 mmol) | 6.9 g |

| Sodium Nitrite | 0.53 g | 75 mg | 1.6 g | 3.6 g |

| Potassium Iodide | 1.23 g | 170 mg | 3.7 g | 8.5 g |

| Concentrated HCl | 2.2 mL (10 M) | 250 µL | 5.5 mL | 12 mL |

| Reported Yield | 41% (0.75 g) | Not explicitly stated | Not explicitly stated | ~71% (8.3 g) |

| Melting Point | Not explicitly stated | Not explicitly stated | 164°C | 164°C |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-iodobenzoic acid from anthranilic acid, based on a representative laboratory-scale procedure.[8]

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite

-

95% Ethanol

-

Decolorizing Carbon

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Beakers

-

Erlenmeyer flask

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution of Anthranilic Acid: In a 250-mL round-bottom flask, combine 6.9 g of anthranilic acid, 50 mL of water, and 12 mL of concentrated hydrochloric acid. Heat the mixture gently with stirring until all the solid has dissolved.[8]

-

Diazotization: Cool the solution in an ice bath to between 0 and 5°C.[7][8] While maintaining this temperature, slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.[8] Stir the mixture for approximately 5 minutes.[1][8]

-

Iodide Addition: To the cold diazonium salt solution, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown precipitate may form at this stage.[8]

-

Reaction Progression: Remove the mixture from the ice bath and allow it to stand at room temperature for 5 minutes.[1][8] Then, gently warm the mixture to approximately 40-45°C. A vigorous evolution of nitrogen gas and the formation of a tan solid should be observed.[6][8]

-

Completion and Workup: After the initial vigorous reaction subsides (approximately 10 minutes), heat the mixture on a steam bath or hot plate to about 95°C for another 10 minutes to ensure the reaction goes to completion.[1] Cool the mixture in an ice bath. To remove any excess iodine, add a small amount of sodium bisulfite or sodium metabisulfite until the brown color of iodine disappears.[1][8]

-

Isolation of Crude Product: Collect the crude 2-iodobenzoic acid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.[6]

-

Purification by Recrystallization: Transfer the moist crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the solution is colored, add a small amount of decolorizing carbon and heat the solution. Filter the hot solution to remove the carbon. Add hot water to the filtrate until cloudiness persists and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1][8]

-

Final Product: Collect the purified crystals of 2-iodobenzoic acid by vacuum filtration, wash with a small amount of cold water, and allow them to air dry. The expected product is large, slightly yellow needles with a melting point of approximately 164°C.[7][8]

Visualizations

Signaling Pathway: Chemical Transformation

The following diagram illustrates the chemical pathway from anthranilic acid to 2-iodobenzoic acid.

Caption: Chemical transformation pathway for the synthesis of 2-iodobenzoic acid.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of 2-iodobenzoic acid.

Caption: Experimental workflow for the synthesis of 2-iodobenzoic acid.

References

- 1. texiumchem.com [texiumchem.com]

- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. homework.study.com [homework.study.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodobenzoate is a valuable halogenated aromatic ester that serves as a key building block in organic synthesis. Its unique structural features, particularly the presence of an iodine atom ortho to the methyl ester group, make it a versatile precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, including detailed experimental protocols for its synthesis and key chemical transformations. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.

Physical and Chemical Properties

Methyl this compound is a white to light yellow crystalline solid or flaky powder at room temperature.[1] It is generally insoluble in water but exhibits good solubility in common organic solvents such as chloroform, ethyl acetate, methanol, ether, and benzene.[1][2][3] The compound is sensitive to light and should be stored in a dark place in a sealed container.[2][4]

Table 1: Physical Properties of Methyl this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₂ | [5][6] |

| Molecular Weight | 262.04 g/mol | [5][7] |

| Appearance | White to light yellow crystalline solid or flaky powder | [1][8] |

| Melting Point | 64 °C | [2][8] |

| Boiling Point | 149-150 °C at 10 mmHg; 272-274 °C at atmospheric pressure | [2][3][9] |

| Density | 1.784 g/mL at 25 °C | [2][9] |

| Refractive Index (n²⁰/D) | 1.604 | [2][9] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol, ether, benzene | [1][2][3] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Stability | Light sensitive | [2][4] |

Spectroscopic Data

The structural characterization of methyl this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The infrared spectrum of methyl this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is observed around 1728 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group.[2] Other notable peaks include those for C-H stretching of the aromatic ring and the methyl group, as well as C-O stretching vibrations.[2]

Mass Spectrometry

The mass spectrum of methyl this compound shows a molecular ion peak corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of Methyl this compound

Two primary methods for the synthesis of methyl this compound are presented below.

Method 1: Esterification of 2-Iodobenzoic Acid

This is the most common and straightforward method for preparing methyl this compound.[10][11]

-

Reaction Scheme:

Caption: Esterification of 2-Iodobenzoic Acid.

-

Experimental Procedure: [2][10]

-

To a solution of 2-iodobenzoic acid (15 g, 60 mmol) in methanol (200 mL), slowly add concentrated sulfuric acid (8.8 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After cooling to room temperature, concentrate the mixture by rotary evaporation to approximately 20 mL.

-

Partition the concentrate between water and dichloromethane.

-

Extract the aqueous phase with dichloromethane (2 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 100 mL) and water (3 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl this compound as a light yellow oil (15.4 g, 98% yield).[2]

-

Method 2: From Methyl Anthranilate

This method involves a diazotization reaction followed by a substitution reaction.[12]

-

Workflow Diagram:

Caption: Synthesis from Methyl Anthranilate.

-

Experimental Procedure: [12]

-

In a suitable reactor, combine methyl anthranilate, sodium nitrite, and 98.3% sulfuric acid to perform a diazotization reaction.

-

After the reaction is complete, separate the mixture to remove the aqueous waste.

-

Add a quantitative amount of potassium iodide aqueous solution to the diazonium salt solution to initiate the substitution reaction.

-

Upon completion of the substitution, centrifuge the mixture to separate the water-insoluble product from the supernatant.

-

Wash the product with a 10% sodium sulfite solution.

-

Perform rectification (distillation) of the washed product to obtain pure methyl this compound.

-

Chemical Reactivity and Applications

The carbon-iodine bond in methyl this compound is a key feature that dictates its reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and advanced materials.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

-

General Reaction Scheme:

Caption: Suzuki Coupling Reaction.

-

General Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, combine methyl this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent (e.g., toluene, dioxane, DMF), often with the addition of water.

-

Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

-

General Reaction Scheme:

Caption: Heck Reaction.

-

General Experimental Protocol:

-

To a mixture of methyl this compound, an alkene (1.1-2.0 equivalents), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂).

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

-

Monitor the reaction until completion.

-

After cooling, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

-

General Reaction Scheme:

Caption: Sonogashira Coupling Reaction.

-

General Experimental Protocol:

-

In a reaction flask under an inert atmosphere, dissolve methyl this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent, which is often an amine base itself (e.g., triethylamine) or a mixture with another solvent like THF or DMF.

-

Add the terminal alkyne (1.1-1.5 equivalents).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction by filtering off the amine hydrohalide salt and evaporating the solvent.

-

Purify the residue by column chromatography.

-

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-O, C-N, or C-S.

-

General Reaction Scheme (O-Arylation):

Caption: Ullmann Condensation (O-Arylation).

-

General Experimental Protocol:

-

Combine methyl this compound, an alcohol or phenol (1.0-1.5 equivalents), a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling solvent such as DMF, DMSO, or pyridine.

-

Heat the mixture to a high temperature (typically 120-200 °C).

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by chromatography or crystallization.

-

Conclusion

Methyl this compound is a highly versatile and important intermediate in organic synthesis. Its well-defined physical properties and predictable chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it a valuable tool for the construction of a wide array of complex organic molecules. The experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this key building block in research and development settings.

References

- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-iodobenzoic acid, its common salt (sodium 2-iodobenzoate), and its methyl ester (methyl this compound) in various organic solvents. This information is critical for professionals in drug development and organic synthesis, where precise control of solubility is paramount for reaction kinetics, purification, and formulation. This document presents available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates relevant synthetic pathways involving 2-iodobenzoic acid.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for 2-iodobenzoic acid and its derivatives. It is important to note that quantitative data for a comprehensive range of organic solvents is not extensively published. The data presented here has been compiled from various scientific sources.

Table 1: Quantitative Solubility of 2-Iodobenzoic Acid

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified |

Table 2: Quantitative Solubility of Esters of 2-Iodoxybenzoic Acid (IBX-Esters) in Dichloromethane

Note: 2-Iodoxybenzoic acid is a derivative of 2-iodobenzoic acid. This data is provided for comparative purposes.

| Compound | Solubility in Dichloromethane |

| Methyl 2-Iodoxybenzoate | Low (0.003 M) |

| tert-Butyl 2-Iodoxybenzoate | 5.17 g / 100 g of solvent (up to 0.2 M) |

| (-)-Menthyl 2-Iodoxybenzoate | 54.11 g / 100 g of solvent (up to 1.71 M) |

Qualitative Solubility Data

Qualitative solubility information is crucial for initial solvent screening and experimental design. The following tables summarize the observed solubility of 2-iodobenzoic acid and its methyl ester in common organic solvents.

Table 3: Qualitative Solubility of 2-Iodobenzoic Acid

| Solvent | Solubility |

| Ethanol | Soluble[1][2][3] |

| Acetone | Readily dissolves[1] |

| Methanol | Soluble[4] |

| Ether | Soluble[4] |

| Water | Sparingly soluble[1][3] |

Table 4: Qualitative Solubility of Methyl this compound

| Solvent | Solubility |

| Ether | Soluble[5][6] |

| Benzene | Soluble[5][6] |

| Alcohol | Soluble[5][6] |

| Chloroform | Soluble[7][8] |

| Ethyl Acetate | Slightly Soluble[7][8] |

| Water | Insoluble[5][6][8] |

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a solid compound, such as this compound, in an organic solvent is the isothermal equilibrium method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound compound (acid, salt, or ester)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid this compound compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilution and Quantification: Record the weight of the collected saturated solution. Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of the this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × Volume of volumetric flask) / (Volume of aliquot taken) × 100

Visualization of Relevant Synthetic Pathways

2-Iodobenzoic acid is a key starting material for the synthesis of important reagents in organic chemistry and participates in various named reactions. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Synthesis of IBX and Dess-Martin Periodinane from 2-Iodobenzoic Acid.

Caption: Generalized workflow of the Pictet-Spengler Reaction.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound and its derivatives in organic solvents. While comprehensive quantitative data remains somewhat limited in publicly available literature, the provided tables and qualitative descriptions offer valuable guidance for solvent selection in research and development. The detailed experimental protocol for solubility determination allows for the generation of in-house data tailored to specific experimental conditions. Furthermore, the visualized synthetic pathways highlight the utility of 2-iodobenzoic acid as a versatile precursor in organic synthesis. For professionals in drug development, a thorough understanding of these solubility characteristics is essential for optimizing reaction conditions, purification strategies, and the formulation of final drug products.

References

- 1. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]

- 5. 2-Iodo Methyl Benzoate, 2-Iodo Methyl Benzoate 610-97-9, 2-Iodo Methyl Benzoate suppliers in India. [sodiumiodide.net]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl this compound | 610-97-9 [chemicalbook.com]

The Pivotal Role of 2-Iodobenzoate in the Synthesis of Hypervalent Iodine Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective oxidation capabilities that circumvent the need for heavy metal-based oxidants. At the heart of many of these powerful reagents lies a common and readily available precursor: 2-iodobenzoic acid. This technical guide provides an in-depth exploration of the synthesis of key hypervalent iodine reagents, namely 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), starting from 2-iodobenzoate. It includes detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

2-Iodoxybenzoic Acid (IBX): The Foundation

2-Iodoxybenzoic acid (IBX) is a versatile and powerful oxidizing agent, particularly effective for the conversion of alcohols to aldehydes and ketones.[1][2] Its synthesis from 2-iodobenzoic acid is a straightforward oxidation reaction, for which several methods have been developed.

Synthesis of IBX from 2-Iodobenzoic Acid

The two most common methods for the synthesis of IBX involve the use of potassium bromate in sulfuric acid or the more contemporary and safer oxidant, Oxone.

Method A: Using Potassium Bromate and Sulfuric Acid

This traditional method involves the oxidation of 2-iodobenzoic acid with potassium bromate in an acidic medium.[2]

Experimental Protocol:

-

In a well-ventilated fume hood and behind a safety shield, add potassium bromate (1.0 equivalent) portion-wise to a vigorously stirred solution of 2-iodobenzoic acid (0.75 equivalents) in 0.73 M sulfuric acid.[3]

-

Maintain the reaction temperature below 55°C during the addition using an ice bath.[3]

-

After the addition is complete, warm the resulting mixture to 65°C and stir for 4 hours.[3]

-

Cool the slurry to 0°C and collect the solid product by filtration.[3]

-

Wash the solid sequentially with water, ethanol, and diethyl ether to yield IBX as a slightly pink solid.[3]

Caution: The intermediate product can be explosive, and all operations should be conducted with appropriate safety precautions, including the use of a blast shield.[3]

Method B: Using Oxone

A more modern and safer alternative to potassium bromate is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which is a stable and inexpensive oxidant.[1][4]

Experimental Protocol:

-

To a stirred suspension of Oxone (1.47 equivalents) in water, add 2-iodobenzoic acid (1.00 equivalent) in one portion.[5]

-

Warm the white suspension to 70°C and stir at this temperature for three hours, carefully maintaining the internal temperature.[5]

-

Allow the mixture to cool to room temperature and then place it in an ice bath (0°C) for 90 minutes.[5]

-

Filter the white suspension through a large Büchner funnel to collect the microcrystalline powder.[5]

-

Wash the product with cold water and then cold acetone.[5]

-

Dry the powder under high vacuum overnight to afford the desired IBX as a white solid.[5] A yield of around 80% with ≥95% purity can be expected.[1]

Quantitative Data for IBX Synthesis

| Oxidant | Precursor | Temperature | Time | Yield | Purity | Reference |

| Potassium Bromate/H₂SO₄ | 2-Iodobenzoic Acid | <55°C then 65°C | 4 h | ~40% | Not specified | [3] |

| Oxone | 2-Iodobenzoic Acid | 70°C | 3 h | 80% | ≥95% | [1][5] |

| Oxone | 2-Iodobenzoic Acid | 70°C | 1 h | 77% | ≥99% | [1] |

Stabilized IBX (SIBX)

A significant drawback of IBX is its potential for explosive decomposition upon impact or heating above 200°C.[1] To address this safety concern, a stabilized formulation of IBX, known as SIBX, has been developed. SIBX is a non-explosive white powder composed of a mixture of o-iodoxybenzoic acid (49%), benzoic acid (22%), and isophthalic acid (29%). This formulation can be safely used as a suspension in various organic solvents like refluxing ethyl acetate and THF for the oxidation of alcohols. Most yields obtained with SIBX are comparable to those achieved with pure IBX or DMP.[6]

Dess-Martin Periodinane (DMP): The Soluble Successor

The Dess-Martin Periodinane (DMP), or 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a widely used hypervalent iodine reagent derived from IBX.[7] Its primary advantage over IBX is its enhanced solubility in common organic solvents like dichloromethane and chloroform, which simplifies reaction workup.[8]

Synthesis of DMP from IBX

The synthesis of DMP involves the acetylation of IBX using acetic anhydride, often with an acid catalyst.

Experimental Protocol:

-

To the solid IBX, add acetic acid (13.0 equivalents) and acetic anhydride (9.1 equivalents) sequentially by syringe.[5]

-

Heat the flask to an internal temperature of 85°C and stir vigorously for 30 minutes, at which point the white suspension should become a yellow solution.[5]

-

Turn off the heating and allow the reaction flask to cool slowly to room temperature under an inert atmosphere.[5]

-

Chill the solution to -30°C for two hours to induce crystallization.[5]

-

Collect the granular white precipitate by vacuum filtration in a Büchner funnel under a flow of nitrogen.[5]

-

Wash the solid three times with chilled diethyl ether.[5]

-

Dry the product under high vacuum for 24 hours to afford DMP as a white solid.[5]

An improved procedure reported by Ireland and Liu utilizes a catalytic amount of tosylic acid, which reduces the reaction time to less than 2 hours and provides yields exceeding 90%.[9]

Quantitative Data for DMP Synthesis

| Precursor | Reagents | Catalyst | Temperature | Time | Yield | Reference |

| IBX | Acetic Anhydride, Acetic Acid | None | 85°C | 30 min | Not specified | [5] |

| IBX | Acetic Anhydride, Acetic Acid | TsOH·H₂O | 80°C | 2 h | >90% | [3][9] |

| 2-Iodobenzoic Acid (2 steps) | KBrO₃/H₂SO₄, then Ac₂O/AcOH | TsOH·H₂O | 65°C then 80°C | 4 h then 2 h | 74% (overall) | [7] |

Reaction Pathways and Mechanisms

The journey from 2-iodobenzoic acid to the versatile oxidizing agents IBX and DMP, and their subsequent application in alcohol oxidation, can be visualized through the following diagrams.

Caption: Synthesis pathway from 2-iodobenzoic acid to IBX and DMP.

The mechanism of alcohol oxidation by these hypervalent iodine reagents is a well-studied process involving a ligand exchange followed by reductive elimination.

Caption: General mechanism for the oxidation of alcohols by hypervalent iodine reagents.

Applications in Synthesis

Both IBX and DMP are highly valued for their mild reaction conditions and broad functional group tolerance, making them ideal for use in the synthesis of complex molecules and natural products.[7]

-

Selective Oxidation: They are particularly useful for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, and secondary alcohols to ketones.[10]

-

Complex Molecules: The Dess-Martin periodinane has found wide utility in the synthesis of sensitive and highly functionalized intermediates common in natural product synthesis.[7]

-

Catalytic Variants: Research has also focused on developing catalytic systems where the hypervalent iodine species is regenerated in situ, further enhancing the green credentials of these reagents.[11][12]

Conclusion

2-Iodobenzoic acid serves as a critical and economical starting point for the synthesis of some of the most important hypervalent iodine reagents in modern organic chemistry. The preparation of IBX and its more soluble derivative, DMP, is well-established, with protocols that have been refined for improved safety and efficiency. The resulting reagents provide a powerful platform for a wide range of mild and selective oxidation reactions, playing a crucial role in academic research and the development of new pharmaceuticals. A thorough understanding of their synthesis and handling is therefore essential for any scientist working in these fields.

References

- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. cssp.chemspider.com [cssp.chemspider.com]

- 4. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]

- 12. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]

CAS number and safety data for ethyl 2-iodobenzoate

An In-depth Technical Guide to Ethyl 2-Iodobenzoate: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical intermediate, ethyl this compound, including its CAS number, safety data, and detailed experimental protocols. The information is intended for professionals in research, development, and manufacturing who utilize this compound in their work.

Chemical Identification and Properties

Ethyl this compound is an aromatic ester with the chemical formula C₉H₉IO₂.[1][2][3] It is commonly used in organic synthesis as a building block for more complex molecules, particularly in the pharmaceutical industry.[2][4]

Table 1: Chemical Identifiers for Ethyl this compound

| Identifier | Value |

| CAS Number | 1829-28-3[1][2][5][6] |

| Molecular Formula | C₉H₉IO₂[1][2][6] |

| Molecular Weight | 276.07 g/mol [1] |

| IUPAC Name | ethyl this compound[1][3] |

| Synonyms | 2-Iodobenzoic acid ethyl ester, Ethyl o-iodobenzoate[7][8] |

Table 2: Physical and Chemical Properties of Ethyl this compound

| Property | Value |

| Appearance | Colorless to light yellow or light orange clear liquid[7][9] |

| Boiling Point | 163-165 °C at 23 mmHg[9] |

| Density | 1.664 ± 0.06 g/cm³ (Predicted)[9] |

| Refractive Index | 1.584[9] |

| Flash Point | 121 °C[10] |

| Solubility | Difficult to mix with water[9] |

| Sensitivity | Light Sensitive[2][9] |

Synthesis of Ethyl this compound

The most common method for the synthesis of ethyl this compound is the Fischer esterification of 2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol: Fischer Esterification

This protocol is a representative method adapted from general Fischer esterification procedures for benzoic acid derivatives.

Materials:

-

2-Iodobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

10% aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Standard reflux and extraction glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the product and then wash the organic layer sequentially with:

-

Water

-

10% aqueous sodium carbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Continue washing until no more CO₂ evolution is observed.

-

Water

-

Brine

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Synthesis workflow for ethyl this compound via Fischer esterification.

Safety and Handling

Ethyl this compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Classification

Table 3: GHS Hazard Statements for Ethyl this compound

| Hazard Code | Statement |

| H315 | Causes skin irritation[7][10] |

| H319 | Causes serious eye irritation[7][10] |

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] |

| H332 | Harmful if inhaled[1] |

| H335 | May cause respiratory irritation[10] |

Hazard Pictograms:

-

Irritant (Exclamation Mark)[1]

Precautionary Measures and First Aid

Table 4: Precautionary Statements and First Aid Measures

| Precautionary Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[7] |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][11] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7] |

| P362 | Take off contaminated clothing and wash before reuse.[7] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid ingestion and inhalation.[11] Ensure adequate ventilation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] As the compound is light-sensitive, store it in a dark place or in a light-resistant container.[2][10] Recommended storage temperature is 2-8°C.[9]

Caption: A logical workflow for the safe handling of ethyl this compound.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of ethyl this compound have not been fully investigated.[11] The available information is primarily based on its classification as an irritant and a substance that is harmful if swallowed, inhaled, or in contact with skin.[1]

Ecological Information

-

Ecotoxicity: Do not empty into drains.[11]

-

Persistence and Degradability: The substance is immiscible with water and may persist in the environment.[11]

-

Bioaccumulation: No information is available.[11]

-

Mobility in Soil: Due to its low water solubility, it is not likely to be mobile in the environment.[11]

Concluding Remarks

Ethyl this compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and with the appropriate safety precautions, it can be handled safely in a laboratory and industrial setting. Researchers and drug development professionals should always consult the most recent Safety Data Sheet before use and adhere to all recommended safety protocols. Further research into the toxicological and ecological impact of this compound is warranted to provide a more complete safety profile.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. epa.gov [epa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl this compound | 1829-28-3 [sigmaaldrich.com]

- 10. Ethyl this compound | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Iodobenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-iodobenzoic acid, a pivotal reagent in organic chemistry and drug development.

Discovery and Historical Context

The history of 2-iodobenzoic acid is intrinsically linked to the development of diazonium chemistry in the mid-19th century. The key breakthrough was the discovery of the diazotization of aryl amines by the German chemist Johann Peter Griess in 1858.[1][2][3] This reaction, which converts a primary aromatic amine into a diazonium salt, opened up a new world of synthetic possibilities.

The primary historical and ongoing significance of 2-iodobenzoic acid lies in its role as a precursor to hypervalent iodine reagents. Notably, it is the starting material for the synthesis of 2-Iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent first synthesized in 1893.[5] IBX and its derivative, the Dess-Martin periodinane (DMP), have become indispensable tools in modern organic synthesis for the mild oxidation of alcohols to aldehydes and ketones.[4][5][6]

Physicochemical Properties

A summary of the key quantitative data for 2-iodobenzoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₂ | [4][7] |

| Molar Mass | 248.02 g/mol | [4][7] |

| Appearance | White to light yellow crystalline powder | [7][8] |

| Melting Point | 160-162 °C | [7][8][9] |

| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [7][9] |

| Density | 2.25 g/cm³ | [4][7][9] |

| pKa | 2.85 (at 25 °C) | [7][8][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, dimethyl sulfoxide, and methanol. | [7][8][10] |

| CAS Number | 88-67-5 | [4][7] |

Key Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-iodobenzoic acid and its conversion to the important oxidizing agent, IBX.

Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol is a widely used method for the preparation of 2-iodobenzoic acid from anthranilic acid.

Reaction Scheme:

Caption: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction.

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium metabisulfite (or sodium thiosulfite)

-

Deionized water

-

Ice

Procedure:

-

In a flask, dissolve anthranilic acid in water and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 5-10 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to stand at room temperature for about 10 minutes, then gently warm it on a water bath (around 40-50 °C) for another 10-15 minutes to complete the reaction.

-

Heat the mixture to boiling for a few minutes and then cool it to room temperature.

-

Decolorize the solution by adding a small amount of sodium metabisulfite to reduce any excess iodine formed.

-

Collect the crude 2-iodobenzoic acid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 2-iodobenzoic acid.

Alternative Synthesis from Phthalic Anhydride

An alternative route to 2-iodobenzoic acid starts from the more readily available and less expensive phthalic anhydride.[11] This method involves hydrolysis, a mercury substitution reaction, and finally an iodination reaction.[11]

Caption: Alternative Synthesis of 2-Iodobenzoic Acid.

Synthesis of 2-Iodoxybenzoic Acid (IBX)

2-Iodobenzoic acid is the direct precursor to the powerful oxidizing agent IBX.

Reaction Scheme:

Caption: Synthesis of 2-Iodoxybenzoic Acid (IBX).

Materials:

-

2-Iodobenzoic acid

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or Potassium bromate (KBrO₃)

-

Sulfuric acid (H₂SO₄) (if using KBrO₃)

-

Deionized water

Procedure:

-

Suspend 2-iodobenzoic acid in water.

-

Slowly add Oxone® or a solution of potassium bromate and sulfuric acid to the suspension with vigorous stirring.

-

Heat the reaction mixture to approximately 70-80 °C for several hours.

-

The product, IBX, will precipitate out of the solution as a white solid.

-

Cool the mixture and collect the IBX by vacuum filtration.

-

Wash the solid with water and acetone and then dry it under vacuum. Caution: IBX is a shock-sensitive explosive and should be handled with care.

Applications in Research and Development

2-Iodobenzoic acid is a versatile reagent with a wide range of applications in organic synthesis and drug discovery.

-

Precursor to Hypervalent Iodine Reagents: As detailed above, its most prominent role is as the starting material for IBX and Dess-Martin periodinane, which are favored for their mild and selective oxidizing capabilities.[4][6]

-

Synthesis of Heterocyclic Compounds: It is a valuable building block for the synthesis of various heterocyclic systems, such as indoles and isocoumarins, which are common scaffolds in pharmaceuticals.[10][12]

-

Cross-Coupling Reactions: The iodo group serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the formation of carbon-carbon bonds.[6]

-

Drug Discovery and Medicinal Chemistry: 2-Iodobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[13] Its derivatives have also been explored for applications in medical imaging as radioiodinated agents.[14] The unique reactivity of the iodine substituent makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.[12]

References

- 1. Peter Griess - Wikipedia [en.wikipedia.org]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 7. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]

- 8. 2-Iodobenzoic acid | 88-67-5 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 2-Iodobenzoate Esters: A Technical Guide

Introduction

2-Iodobenzoate esters are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility often stems from the reactivity of the carbon-iodine bond in cross-coupling reactions. Accurate characterization of these compounds is paramount for ensuring purity and confirming structural integrity. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for two common examples: methyl this compound and ethyl this compound. Detailed experimental protocols for both the synthesis and spectroscopic analysis are presented, aimed at researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyl this compound and ethyl this compound. This structured presentation allows for easy comparison of the spectral features.

Methyl this compound

Table 1: ¹H and ¹³C NMR Data for Methyl this compound.

| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Chemical Shift (δ) ppm |

| 7.90 | dd, J = 7.9, 1.0 | Ar-H | 166.5 |

| 7.50 | td, J = 7.6, 1.0 | Ar-H | 141.5 |

| 7.20 | td, J = 7.8, 1.7 | Ar-H | 132.8 |

| 3.90 | s | -OCH₃ | 131.3 |

| 128.2 | |||

| 94.2 | |||

| 52.5 |

Table 2: IR Spectroscopic Data for Methyl this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3057 | Medium | C-H stretch (aromatic) |

| 2946 | Medium | C-H stretch (aliphatic) |

| 1728 | Strong | C=O stretch (ester) |

| 1579 | Medium | C=C stretch (aromatic) |

| 1428 | Strong | C-O stretch |

| 1249 | Strong | C-O stretch |

| 738 | Strong | C-H bend (ortho-disubstituted) |

Ethyl this compound

Table 3: ¹H and ¹³C NMR Data for Ethyl this compound. [1]

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Chemical Shift (δ) ppm |

| 7.81 | dd, J = 7.5, 1.4 | Ar-H | 167.1 |

| 7.49-7.22 | m | Ar-H | 141.2 |

| 4.19-4.05 | m | -OCH₂CH₃ | 131.1 |

| 1.10 | t, J = 7.1 | -OCH₂CH₃ | 128.5 |

| 127.8 | |||

| 92.2 | |||

| 60.9 | |||

| 14.3 |

Table 4: IR Spectroscopic Data for Ethyl this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-2980 | Medium | C-H stretch (aromatic & aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1580 | Medium | C=C stretch (aromatic) |

| 1430 | Strong | C-O stretch |

| 1250 | Strong | C-O stretch |

| 740 | Strong | C-H bend (ortho-disubstituted) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound esters and the acquisition of their spectroscopic data are provided below.

Synthesis of Methyl this compound

This protocol describes a typical acid-catalyzed esterification of 2-iodobenzoic acid.

Materials:

-

2-Iodobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a solution of 2-iodobenzoic acid in anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl this compound.[1]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Parameters (Example):

-

Spectrometer: 300 MHz or 400 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

IR Spectroscopy

Sample Preparation (Liquid Sample - Neat):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Apply a small drop of the liquid this compound ester directly onto the crystal.

-

Acquire the spectrum.

Sample Preparation (Solid Sample - KBr Pellet):

-

Grind a small amount of the solid this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Instrument Parameters (Example):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound esters and a conceptual representation of their role in palladium-catalyzed cross-coupling reactions.

References

A Technical Guide to 2-Iodobenzoate: Commercial Availability, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzoate, a term that generally refers to 2-iodobenzoic acid and its esters, is a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique reactivity, owing to the presence of an iodine atom ortho to a carboxylic acid or ester group, makes it a valuable precursor for a variety of complex molecules. This technical guide provides an in-depth overview of the commercial availability and purity of 2-iodobenzoic acid and its most common derivative, methyl this compound. Furthermore, it details key experimental protocols for their synthesis and purity analysis and illustrates their relevance in the context of drug development.

2-Iodobenzoic acid is a white to off-white crystalline solid, while methyl this compound is typically a clear, colorless to pale yellow liquid. These compounds serve as important starting materials for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and imaging agents.[1][2] Their utility stems from their role in reactions such as Suzuki couplings and as precursors to powerful oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[2][3]

Commercial Availability and Purity

2-Iodobenzoic acid and methyl this compound are readily available from a range of chemical suppliers. The purity of commercially available batches is typically high, often exceeding 98%, which is suitable for most research and development applications. The most common analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for the acid and Gas Chromatography (GC) for the more volatile methyl ester.

2-Iodobenzoic Acid

The following table summarizes the commercial availability and typical purity of 2-iodobenzoic acid from various suppliers.

| Supplier | Purity Specification | CAS Number |

| Sigma-Aldrich | ≥98% | 88-67-5[4] |

| Thermo Scientific | 98% (HPLC: >=97.5%) | 88-67-5[5] |

| ChemicalBook | 98% min | 88-67-5[2] |

Methyl this compound

The commercial availability and purity of methyl this compound are outlined in the table below.

| Supplier | Purity Specification | CAS Number |

| Sigma-Aldrich | 97% | 610-97-9 |

| TCI America | >98.0% (GC) | 610-97-9[6] |

| Samrat Remedies | Min. 98% (GC) | 610-97-9[7] |

| Fisher Scientific | 98% | 610-97-9[8] |

| ChemScene | ≥98% | 610-97-9[9] |

| CP Lab Safety | min 98% | 610-97-9[10] |

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of 2-iodobenzoates are crucial for their effective use in research and development.

Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

2-Iodobenzoic acid is commonly synthesized from anthranilic acid through a Sandmeyer reaction, which involves diazotization followed by reaction with an iodide salt.[3][11]

Materials:

-

Anthranilic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ice

Procedure:

-

In a flask, dissolve anthranilic acid in a solution of concentrated HCl and water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to stand at room temperature and then warm it gently (e.g., on a steam bath) to ensure the completion of the reaction.[12]

-

Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid.

-

Decolorize the solution by adding a small amount of sodium bisulfite to remove any excess iodine.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-iodobenzoic acid.[12]

Synthesis of Methyl this compound via Fischer Esterification

Methyl this compound can be prepared from 2-iodobenzoic acid by Fischer esterification.

Materials:

-

2-Iodobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-iodobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude methyl this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for determining the purity of 2-iodobenzoic acid.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. The exact composition should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.[13]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of 2-iodobenzoic acid reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the 2-iodobenzoic acid sample in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak for 2-iodobenzoic acid by comparing the retention time with the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve for a more accurate assay.

Visualizations

Experimental Workflow: Synthesis and Purification of 2-Iodobenzoic Acid

Caption: Workflow for the synthesis and purification of 2-iodobenzoic acid.

Signaling Pathway: Role in Anti-Inflammatory Drug Action

This compound derivatives are precursors for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Simplified COX pathway showing inhibition by NSAIDs.

Conclusion

2-Iodobenzoic acid and its methyl ester are indispensable reagents for researchers and professionals in drug development and organic synthesis. Their commercial availability with high purity from multiple suppliers facilitates their use in a wide array of applications. The experimental protocols provided in this guide offer a foundation for the synthesis and quality control of these important compounds. Understanding their role as precursors, for instance in the synthesis of NSAIDs that modulate the cyclooxygenase pathway, highlights their significance in the development of new therapeutic agents.

References

- 1. pharmainfosource.com [pharmainfosource.com]

- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Iodobenzoic acid 98 88-67-5 [sigmaaldrich.com]

- 5. 2-Iodobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Methyl this compound | 610-97-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. samratremedies.com [samratremedies.com]

- 8. Methyl this compound, 98% | Fisher Scientific [fishersci.ca]

- 9. chemscene.com [chemscene.com]

- 10. calpaclab.com [calpaclab.com]

- 11. texiumchem.com [texiumchem.com]

- 12. scribd.com [scribd.com]

- 13. irejournals.com [irejournals.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Iodobenzoate in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in the pharmaceutical industry for constructing biaryl scaffolds. Biphenyl-2-carboxylic acids, the products derived from the coupling of 2-halobenzoates, are privileged structures found in numerous commercial drugs, including anti-inflammatory agents, angiotensin receptor blockers, and kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of 2-iodobenzoate and its esters in Suzuki-Miyaura cross-coupling reactions.

Application Notes: Key Considerations

The use of this compound as a substrate in Suzuki coupling presents a unique combination of high reactivity and steric challenges.

Reactivity of the Carbon-Iodine Bond: The C–I bond is the most reactive among carbon-halogen bonds (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, often requiring lower temperatures and catalyst loadings compared to the corresponding bromo or chloro analogs.

Steric Hindrance: The primary challenge with this compound is the steric bulk of the ortho-carboxylate group. This hindrance can slow down the key steps of the catalytic cycle, particularly the initial oxidative addition of the palladium(0) catalyst to the C-I bond.

Catalyst and Ligand Selection: Overcoming steric hindrance is critical for achieving high yields.

-

Palladium Source: Standard palladium sources such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), or palladium-on-carbon (Pd/C) are effective.

-

Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich monodentate phosphine ligands are highly recommended as they accelerate both the oxidative addition and the final reductive elimination step. Examples include Buchwald-type ligands like SPhos and XPhos.

Choice of Base and Solvent:

-

Base: An inorganic base is required to activate the boronic acid for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact yield and should be optimized for specific substrates.

-

Solvent: The reaction is typically performed in a mixture of an organic solvent and water to dissolve both the organic-starting materials and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, or aprotic polar solvents like DMF.

Substrate Form (Acid vs. Ester): While the reaction can be performed on the free carboxylic acid, using an ester derivative like methyl this compound is often advantageous. The ester form can improve solubility in organic solvents and prevent potential side reactions involving the acidic proton. The final product can then be obtained by a simple hydrolysis step.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as the palladium catalyst can be sensitive to air and moisture.

Protocol 1: General Suzuki-Miyaura Coupling of Methyl this compound with an Arylboronic Acid

This protocol describes a general method using a common homogeneous palladium catalyst.

Materials:

-

Methyl this compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask or reaction vial with a stir bar

-

Condenser and inert gas setup (Nitrogen or Argon manifold)

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add methyl this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvents should be degassed prior to use by bubbling with an inert gas for 15-30 minutes.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl biphenyl-2-carboxylate.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

(Optional) Hydrolysis: If the biphenyl-2-carboxylic acid is desired, dissolve the purified ester in a mixture of THF and methanol, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the hydrolysis is complete. Acidify the mixture with HCl (1M) and extract the product with an organic solvent.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids under different conditions. Yields can be highly substrate-dependent, particularly with sterically demanding coupling partners.

| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80-92 |

| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DMF/H₂O | 100 | 12 | ~82-90 |

| 5 | 2-Tolylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (5 mol%) | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | ~50-70 |

Note: The yields presented are representative and compiled from typical outcomes for sterically hindered aryl iodides. Actual yields may vary based on specific substrate reactivity, reaction scale, and purity of reagents.

Visualizations

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of ethyl 2-iodobenzoate with terminal alkynes. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a broad range of functional groups.[2][3]

Introduction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][4] The reaction typically proceeds in the presence of a base, which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Aryl iodides are highly reactive substrates in this transformation, often allowing the reaction to proceed at room temperature.[2][3]

This protocol focuses on the use of ethyl this compound as the aryl halide substrate, a versatile building block in organic synthesis. The successful coupling of this substrate with various terminal alkynes provides access to a diverse range of substituted phenylacetylene derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.

Reaction Scheme

The general scheme for the Sonogashira coupling of ethyl this compound is depicted below:

Figure 1: General reaction scheme for the Sonogashira coupling of ethyl this compound with a terminal alkyne.

Quantitative Data Summary

The efficiency of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, providing a reference for optimization.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl this compound | 1-Octyne | - | Cu powder | - | Solvent-free | - | - | 84-97 | [5] |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | γ-valerolactone-based IL | 55 | 3 | >95 | [6] |

| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF/DMA | 75 | 72 | <2 | [7] |

| Generic Aryl Halide | Generic Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [2] |

| 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-5) | CuI (1-10) | Triethylamine | THF | RT - 60 | 2-24 | 75-95 | [3] |

Experimental Protocol

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of ethyl this compound with a terminal alkyne (e.g., phenylacetylene).

Materials and Reagents:

-

Ethyl this compound (1.0 equiv)

-

Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

-

Copper(I) iodide (CuI) (0.025-0.10 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (at least 2.0 equiv)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas line with a bubbler

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add ethyl this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under a stream of inert gas (Argon or Nitrogen).

-

Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., THF) via syringe to dissolve the solids.

-

Add the amine base (e.g., triethylamine) to the reaction mixture via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

-

Addition of Alkyne:

-

Slowly add the terminal alkyne (1.1-1.5 equiv) to the stirred reaction mixture via syringe.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 60°C).

-

Monitor the progress of the reaction by TLC until the starting material (ethyl this compound) is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature if it was heated.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the Sonogashira coupling experiment.

Catalytic Cycle of Sonogashira Coupling

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Indoles Utilizing 2-Iodobenzoic Acid Derivatives